2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
Molecular Formula |
C12H16BClFNO2 |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H16BClFNO2/c1-7-9(8(15)6-16-10(7)14)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3 |
InChI Key |
DNNPWIYVFVZWGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid or ester and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The presence of fluorine and chlorine atoms can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Halogenation and Methyl Group Variations
- Target Compound: Substituents: 2-Cl, 3-CH₃, 5-F, 4-Bpin (Bpin = pinacol boronate). Key Features: The electron-withdrawing Cl and F substituents enhance electrophilicity at the boronate-bearing carbon, facilitating cross-coupling.
- Analog 1: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine () Substituents: 2-Cl, 3-NH₂, 5-Bpin. Comparison: The amino group (NH₂) at position 3 introduces electron-donating effects, reducing electrophilicity compared to the methyl group in the target compound. This may lower cross-coupling efficiency but improve solubility in polar solvents .
- Analog 2: 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3) () Substituents: 2-Cl, 3-F, 5-Bpin. Dual halogenation (Cl and F) enhances stability against metabolic degradation .
Methoxy and Trifluoromethyl Derivatives
Physicochemical Properties
Biological Activity
2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1492890-58-0) is a pyridine derivative that has garnered attention in pharmaceutical and organic synthesis research due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety, which enhances its reactivity and utility in various chemical applications.
The compound's molecular formula is with a molecular weight of approximately 257.50 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 257.50 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 327.7 ± 42.0 °C at 760 mmHg |
| Flash Point | 152.0 ± 27.9 °C |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that are relevant in the fields of drug development and synthesis.
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The specific activity of this compound in inhibiting cancer cell proliferation has been noted in research involving MCF-7 and MDA-MB-231 breast cancer cell lines .
- Antiviral Properties : The compound has shown potential antiviral activity against influenza virus strains in preclinical models, with significant reductions in viral load observed in treated animals .
The biological activity of this compound may be attributed to its ability to interact with specific biological pathways involved in cell proliferation and apoptosis. The presence of the dioxaborolane group is believed to enhance the compound's ability to form stable complexes with biomolecules, thereby influencing cellular functions.
Case Studies
Several studies have highlighted the effectiveness of pyridine derivatives in drug discovery:
- Study on Anticancer Activity :
- Toxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
